1-bromo-3-fluoro-5-(pentafluoroethyl)benzene
Description
Properties
IUPAC Name |
1-bromo-3-fluoro-5-(1,1,2,2,2-pentafluoroethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF6/c9-5-1-4(2-6(10)3-5)7(11,12)8(13,14)15/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQWLJBCFPVMXIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)C(C(F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-bromo-3-fluoro-5-(pentafluoroethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 3-fluoro-5-(pentafluoroethyl)benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction is typically carried out at low temperatures to control the reactivity and ensure selective bromination.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-bromo-3-fluoro-5-(pentafluoroethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids.
Major Products Formed:
Substitution Products: Various substituted benzene derivatives.
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Alkanes or alcohols.
Coupling Products: Biaryl compounds.
Scientific Research Applications
1-bromo-3-fluoro-5-(pentafluoroethyl)benzene is utilized in a wide range of scientific research applications, including:
Chemistry: As a building block in organic synthesis for the preparation of complex molecules.
Biology: In the development of bioactive compounds and pharmaceuticals.
Medicine: As an intermediate in the synthesis of drugs and diagnostic agents.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-bromo-3-fluoro-5-(pentafluoroethyl)benzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The presence of electron-withdrawing groups, such as fluorine and pentafluoroethyl, enhances its reactivity and selectivity in various chemical transformations .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Halogenated Benzene Derivatives
Electronic and Steric Effects
- Electron-Withdrawing Groups : The pentafluoroethyl (-CF₂CF₃) group in the target compound provides stronger electron-withdrawing effects compared to trifluoromethyl (-CF₃) or methylsulfonyl (-SO₂CH₃) groups. This enhances electrophilic substitution resistance but facilitates nucleophilic aromatic substitution in specific conditions .
- Steric Hindrance : The pentafluoroethyl group is bulkier than -CF₃ or -OCH₂CF₃, which may slow down reactions requiring planar transition states (e.g., Suzuki couplings) compared to smaller substituents .
Physicochemical Properties
- Boiling Points : The trifluoromethyl analog (C₇H₃BrF₄) has a reported boiling point of 151.1°C, while the pentafluoroethyl derivative likely has a higher boiling point due to increased molecular weight and van der Waals interactions, though exact data is unavailable .
- Density and Polarity: The trifluoromethyl derivative (1.7 g/cm³) is denser than non-fluorinated analogs. The methylsulfonyl group in C₇H₆BrFO₂S introduces polarity, making it more soluble in polar solvents than the pentafluoroethyl compound .
Biological Activity
1-Bromo-3-fluoro-5-(pentafluoroethyl)benzene (CAS No. 2138038-32-9) is a fluorinated aromatic compound that has garnered attention in various fields, including medicinal chemistry and materials science. The unique combination of bromine and multiple fluorine substituents in its structure suggests potential biological activities that warrant investigation.
Antimicrobial Properties
Preliminary studies indicate that halogenated aromatic compounds, including those with fluorine and bromine, often exhibit antimicrobial properties. Research has shown that certain fluorinated compounds can disrupt bacterial membranes or inhibit enzyme functions critical for microbial survival. The specific antimicrobial activity of this compound has not been extensively documented, but its structural analogs have demonstrated efficacy against various pathogens.
The biological activity of this compound is likely influenced by its ability to interact with specific biomolecules:
- Enzyme Inhibition : The compound may bind to active sites of enzymes, altering their activity and affecting metabolic pathways.
- Membrane Disruption : The lipophilicity imparted by the fluorinated groups may facilitate insertion into lipid membranes, leading to structural destabilization.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Antimicrobial Activity | A study on similar fluorinated compounds showed significant inhibition of Gram-positive bacteria, suggesting a potential for this compound in antimicrobial applications. |
| Anticancer Research | Compounds with similar structures have been tested against various cancer cell lines, showing IC50 values in the micromolar range, indicating potential therapeutic applications. |
Toxicological Profile
While specific toxicological data for this compound is scarce, related compounds typically exhibit moderate toxicity profiles. It is essential to conduct thorough toxicological assessments to evaluate safety for potential pharmaceutical applications.
Q & A
Q. What are the optimal synthetic routes for preparing 1-bromo-3-fluoro-5-(pentafluoroethyl)benzene, and how can purity be maximized?
- Methodological Answer : Synthesis typically involves halogenation of fluorinated benzene derivatives. A key approach includes bromination of a pre-fluorinated benzene ring using reagents like N-bromosuccinimide (NBS) under controlled conditions. For example, similar compounds (e.g., 1-bromo-3,5-bis(trifluoromethyl)benzene) are synthesized via electrophilic substitution in strongly acidic media with catalysts like FeBr₃ .
- Purity Optimization :
- Use column chromatography (hexane/EtOAc gradients) to isolate the product .
- Monitor reaction progress via GC-MS or HPLC to ensure minimal side products (e.g., di-brominated byproducts) .
- Recrystallization in non-polar solvents (e.g., hexane) improves crystallinity and purity .
Q. How can structural characterization of this compound be reliably performed?
- Methodological Answer :
- NMR Spectroscopy :
- H NMR: Expect signals for aromatic protons at δ 7.1–7.5 ppm (split by adjacent fluorine atoms) .
- F NMR: Peaks for CF₃ groups appear near δ -60 to -70 ppm, while aromatic F resonates at δ -110 to -120 ppm .
- Mass Spectrometry :
- EI-MS typically shows molecular ion clusters (e.g., m/z 295 [M⁺], 297 [M⁺+2] for bromine isotopes) .
- Elemental Analysis : Validate C, H, Br, and F percentages against theoretical values (error margin <0.3%) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Hazards :
- Corrosive and toxic fumes (H300, H400 codes apply) .
- Reacts violently with reducing agents (e.g., LiAlH₄) .
- Mitigation :
- Use fume hoods and PPE (nitrile gloves, goggles).
- Store in inert atmospheres (argon) at ≤4°C to prevent decomposition .
- Dispose via halogenated waste streams to avoid environmental contamination .
Advanced Research Questions
Q. How does the electron-withdrawing pentafluoroethyl group influence regioselectivity in cross-coupling reactions?
- Methodological Answer :
- The -C₂F₅ group deactivates the benzene ring, directing electrophilic substitution to the meta position relative to bromine.
- Experimental Design :
- Perform Suzuki-Miyaura coupling with arylboronic acids. Use Pd(PPh₃)₄ as a catalyst in THF/water (80°C, 12h). Monitor regioselectivity via F NMR .
- Compare yields with/without -C₂F₅: Substituents reduce electron density, slowing coupling kinetics but improving selectivity .
Q. What are the stability challenges under thermal or photolytic conditions?
- Methodological Answer :
- Thermal Stability :
- TGA analysis shows decomposition onset at ~180°C (CF₃/C₂F₅ groups degrade first) .
- Avoid reflux temperatures >150°C in polar aprotic solvents (DMF, DMSO) .
- Photolytic Sensitivity :
- UV irradiation (254 nm) induces C-Br bond cleavage. Use amber glassware and minimize light exposure .
Q. How can computational modeling predict reactivity in nucleophilic aromatic substitution (SNAr)?
- Methodological Answer :
- DFT Calculations :
- Model the σ-complex intermediate using Gaussian09 at the B3LYP/6-31G* level.
- Calculate activation energies for fluorine vs. bromine displacement. Fluorine’s higher electronegativity stabilizes transition states, favoring Br substitution .
- Validation :
- Compare computed vs. experimental Hammett substituent constants (σₚ for -C₂F₅ ≈ +0.6) .
Data Contradiction Analysis
Q. Conflicting reports on catalytic efficiency in cross-coupling: How to resolve discrepancies?
- Methodological Answer :
- Variables to Re-examine :
- Ligand effects: Bulky ligands (e.g., SPhos) may sterically hinder the pentafluoroethyl group, reducing yields .
- Solvent polarity: Low-polarity solvents (toluene) favor oxidative addition but slow transmetallation .
- Troubleshooting :
- Screen ligands (XPhos, DavePhos) and solvents (dioxane, THF) systematically.
- Use F NMR to track intermediate formation (e.g., Pd-aryl complexes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
